molecular formula C11H9FO2 B8809931 Ethyl 3-(2-fluorophenyl)prop-2-ynoate CAS No. 58686-74-1

Ethyl 3-(2-fluorophenyl)prop-2-ynoate

Cat. No. B8809931
Key on ui cas rn: 58686-74-1
M. Wt: 192.19 g/mol
InChI Key: DKOTWOAQTFIQGP-UHFFFAOYSA-N
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Patent
US06784167B2

Procedure details

To a −78° C. solution of 1-ethynyl-2-fluorobenzene (0.94 g, 7.83 mmol) in anhyd. THF (25 mL) was added dropwise a solution of n-BuLi (1.6M in hexanes, 5.14 mL, 8.22 mmol). The solution was stirred for 10 min, then ethyl chloroformate (2.24 mL, 23.5 mmol) was added and the reaction mixture was allowed to warm to room temperature. The resulting mixture was poured onto ice water (200 mL) and extracted with Et2O. The organic layer was dried (MgSO4) and concentrated under reduced pressure to give ethyl 3-(2-fluorophenyl)prop-2-ynoate (1.68 g) as a yellow oil. The crude product was dissolved in MeOH (10 mL) and was added to a 5° C. mixture of a 1N NaOH solution (12.5 mL) and MeOH (30 mL). The reaction mixture was allowed to warm to room temperature, stirred for 1 h, treated with a 1N HCl solution (15 mL) and a saturated NaCl solution (20 mL). The resulting mixture was extracted with EtOAc, dried (MgSO4) and concentrated under reduced pressure to give 3-(2-fluorophenyl)prop-2-ynoic acid (1.22 g, 95% for two steps) as a tan solid: TLC (100% EtOAc) Rf 0.18; 1H NMR (acetone-d6) δ 7.30 (m, 2H), 7.60 (m, 2H), 12.0 (s, 1H).
Quantity
0.94 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step Two
Quantity
5.14 mL
Type
reactant
Reaction Step Three
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[F:9])#[CH:2].[Li]CCCC.Cl[C:16]([O:18][CH2:19][CH3:20])=[O:17]>C1COCC1>[F:9][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[C:1]#[C:2][C:16]([O:18][CH2:19][CH3:20])=[O:17]

Inputs

Step One
Name
Quantity
0.94 g
Type
reactant
Smiles
C(#C)C1=C(C=CC=C1)F
Step Two
Name
Quantity
2.24 mL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
5.14 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a −78° C.
ADDITION
Type
ADDITION
Details
The resulting mixture was poured onto ice water (200 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with Et2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC1=C(C=CC=C1)C#CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.68 g
YIELD: CALCULATEDPERCENTYIELD 111.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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